For example, in one study , researchers synthesized a triazole-based NK-1 antagonist incorporating the 3-[4-(Morpholin-4-ylmethyl)phenyl]-3-oxopropanenitrile moiety. They achieved this by reacting 4-(morpholin-4-ylmethyl)benzonitrile with a strong base, such as lithium diisopropylamide (LDA), followed by the addition of an appropriate electrophile like ethyl chloroformate. Subsequent steps involved the formation of a triazole ring and further modifications to yield the desired antagonist.
Another study highlighted the synthesis of isoxaflutole, a herbicide that undergoes metabolic transformation to produce a diketonitrile derivative structurally similar to 3-[4-(Morpholin-4-ylmethyl)phenyl]-3-oxopropanenitrile. This synthesis involved multiple steps starting from 4-(trifluoromethyl)benzenesulfonyl chloride, which was transformed into a substituted isoxazole ring and ultimately converted to isoxaflutole.
For instance, in the synthesis of isoxaflutole , the diketonitrile derivative (similar to 3-[4-(Morpholin-4-ylmethyl)phenyl]-3-oxopropanenitrile) acts as a prodrug that is metabolized in plants to a benzoic acid derivative. This metabolite inhibits 4-hydroxyphenylpyruvate dioxygenase, an enzyme involved in the biosynthesis of plastoquinone and α-tocopherol, leading to phytotoxicity.
In another study , a series of compounds incorporating the 3-[4-(Morpholin-4-ylmethyl)phenyl]-3-oxopropanenitrile moiety exhibited inhibitory activity against Protein Kinase D1 (PKD1). The exact mechanism of inhibition was not fully elucidated, but computational analysis suggested these compounds bind to the ATP-binding cleft of PKD1, potentially competing with ATP binding.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: